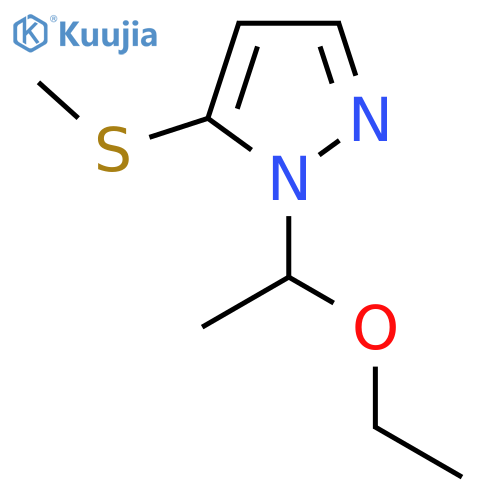

Cas no 2807467-94-1 (1-(1-Ethoxyethyl)-5-(methylthio)-1H-pyrazole)

1-(1-Ethoxyethyl)-5-(methylthio)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 2807467-94-1

- MFCD34757843

- 1-(1-Ethoxyethyl)-5-(methylthio)-1H-pyrazole

-

- インチ: 1S/C8H14N2OS/c1-4-11-7(2)10-8(12-3)5-6-9-10/h5-7H,4H2,1-3H3

- InChIKey: DVXFGXGVILSGCS-UHFFFAOYSA-N

- ほほえんだ: S(C)C1=CC=NN1C(C)OCC

計算された属性

- せいみつぶんしりょう: 186.08268425g/mol

- どういたいしつりょう: 186.08268425g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 52.4Ų

1-(1-Ethoxyethyl)-5-(methylthio)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB607867-1g |

1-(1-Ethoxyethyl)-5-(methylthio)-1H-pyrazole; . |

2807467-94-1 | 1g |

€659.60 | 2024-07-19 | ||

| abcr | AB607867-250mg |

1-(1-Ethoxyethyl)-5-(methylthio)-1H-pyrazole; . |

2807467-94-1 | 250mg |

€355.80 | 2024-07-19 | ||

| abcr | AB607867-5g |

1-(1-Ethoxyethyl)-5-(methylthio)-1H-pyrazole; . |

2807467-94-1 | 5g |

€2218.40 | 2024-07-19 |

1-(1-Ethoxyethyl)-5-(methylthio)-1H-pyrazole 関連文献

-

Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

1-(1-Ethoxyethyl)-5-(methylthio)-1H-pyrazoleに関する追加情報

Research Brief on 1-(1-Ethoxyethyl)-5-(methylthio)-1H-pyrazole (CAS: 2807467-94-1)

This research brief provides an in-depth analysis of the latest advancements and studies related to the compound 1-(1-Ethoxyethyl)-5-(methylthio)-1H-pyrazole (CAS: 2807467-94-1). As a pyrazole derivative, this compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. The brief synthesizes recent findings from academic literature, patents, and industry reports to offer a comprehensive overview of its chemical properties, biological activities, and therapeutic potentials.

Recent studies have highlighted the role of 1-(1-Ethoxyethyl)-5-(methylthio)-1H-pyrazole as a versatile intermediate in the synthesis of biologically active molecules. Its unique structural features, including the ethoxyethyl and methylthio substituents, contribute to its reactivity and ability to interact with various biological targets. Researchers have explored its utility in the development of kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The compound's mechanism of action and structure-activity relationships (SAR) have been subjects of intensive investigation, with promising results reported in preclinical models.

One of the key findings from recent research is the compound's potential as a scaffold for designing novel therapeutics targeting specific enzymes and receptors. For instance, studies have demonstrated its efficacy in modulating the activity of certain protein kinases involved in cancer progression. Additionally, its derivatives have shown inhibitory effects on inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases. The compound's pharmacokinetic properties, including its metabolic stability and bioavailability, have also been evaluated to optimize its therapeutic profile.

In terms of synthetic methodologies, advancements have been made in the efficient and scalable production of 1-(1-Ethoxyethyl)-5-(methylthio)-1H-pyrazole. Recent patents describe innovative synthetic routes that improve yield and purity, making the compound more accessible for further research and development. These methodologies often involve multi-step reactions with careful control of reaction conditions to ensure the desired stereochemistry and functional group compatibility.

Looking ahead, the compound's potential extends beyond its current applications. Ongoing research is exploring its use in combination therapies and as a probe for studying biological pathways. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. However, challenges such as optimizing selectivity and minimizing off-target effects remain areas of active investigation.

In conclusion, 1-(1-Ethoxyethyl)-5-(methylthio)-1H-pyrazole represents a promising candidate in the realm of chemical biology and drug discovery. Its multifaceted applications and ongoing research underscore its significance in addressing unmet medical needs. Future studies will likely focus on refining its therapeutic potential and expanding its utility in diverse medical fields.

2807467-94-1 (1-(1-Ethoxyethyl)-5-(methylthio)-1H-pyrazole) 関連製品

- 1823336-46-4(3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride)

- 1203019-42-4(3-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea)

- 1226457-63-1(7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one)

- 1396785-49-1(6-(4-benzylpiperidin-1-yl)-N-(1H-1,2,4-triazol-3-yl)pyridazine-3-carboxamide)

- 2734777-95-6(1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene)

- 149732-36-5(4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochloride)

- 2137677-71-3(1-Pyrrolidineethanol, α-ethyl-α-(trifluoromethyl)-)

- 204845-95-4(3,4,11-Phenylmethoxy Entecavir)

- 1261975-91-0(2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol)

- 1804881-02-4(Methyl 3-chloromethyl-4-cyano-2-methoxybenzoate)